

# Physical and chemical properties of "Ethyl 5-nitrobenzofuran-2-carboxylate"

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## Compound of Interest

Compound Name: *Ethyl 5-nitrobenzofuran-2-carboxylate*

Cat. No.: *B115105*

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## An In-depth Technical Guide to Ethyl 5-nitrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 5-nitrobenzofuran-2-carboxylate** is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group and an ethyl ester. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds.<sup>[1][2]</sup> Derivatives of benzofuran are recognized for a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.<sup>[3][4]</sup> The presence of the nitro group and the ester functionality on the benzofuran scaffold provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

## Chemical and Physical Properties

**Ethyl 5-nitrobenzofuran-2-carboxylate** is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.<sup>[5][6]</sup> Below is a summary of its key physical

and chemical properties.

## Physical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>5</sub>	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	235.19 g/mol	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	152-156 °C	<a href="#">[8]</a>
Appearance	Light yellow to Brown powder to crystal	<a href="#">[5]</a> <a href="#">[6]</a>
Assay (Purity)	>97.0% (GC)	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>

## Chemical Identifiers

Identifier	Value	Source
CAS Number	69604-00-8	<a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	ethyl 5-nitro-1-benzofuran-2-carboxylate	<a href="#">[7]</a>
SMILES	CCOC(=O)c1cc2cc(cc2o1)--INVALID-LINK--=O	<a href="#">[7]</a> <a href="#">[8]</a>
InChI	1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3	<a href="#">[7]</a> <a href="#">[8]</a>
InChIKey	ATHBGWVHAWGMAL-UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[8]</a>

## Computed Properties

Property	Value	Source
XLogP3	2.7	<a href="#">[7]</a>
Hydrogen Bond Donor Count	0	<a href="#">[7]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[7]</a>
Rotatable Bond Count	3	<a href="#">[7]</a>
Exact Mass	235.04807239 Da	<a href="#">[7]</a>
Topological Polar Surface Area	85.3 Å <sup>2</sup>	<a href="#">[7]</a>

## Spectral Data

While publicly accessible raw spectral data is limited, the following information has been compiled from available databases.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra for **Ethyl 5-nitrobenzofuran-2-carboxylate** have been recorded.[\[5\]](#)[\[7\]](#)  
The expected chemical shifts can be predicted based on the structure.

Expected <sup>1</sup>H NMR Chemical Shifts:

- Ethyl group (CH<sub>2</sub>): ~4.4 ppm (quartet)
- Ethyl group (CH<sub>3</sub>): ~1.4 ppm (triplet)
- Benzofuran ring protons: ~7.5-8.5 ppm (multiplets)

Expected <sup>13</sup>C NMR Chemical Shifts:

- Carbonyl carbon (C=O): ~160-170 ppm
- Benzofuran ring carbons: ~110-160 ppm
- Ethyl group (CH<sub>2</sub>): ~60-65 ppm

- Ethyl group ( $\text{CH}_3$ ): ~14-15 ppm

## Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded using the KBr wafer technique.[\[7\]](#) Key expected absorption bands include:

- C=O stretching (ester): ~1720-1740  $\text{cm}^{-1}$
- $\text{NO}_2$  stretching (asymmetric): ~1520-1560  $\text{cm}^{-1}$
- $\text{NO}_2$  stretching (symmetric): ~1340-1360  $\text{cm}^{-1}$
- C-O stretching (ester and furan): ~1000-1300  $\text{cm}^{-1}$
- Aromatic C=C stretching: ~1450-1600  $\text{cm}^{-1}$

## Mass Spectrometry

The fragmentation pattern in mass spectrometry would be influenced by the ester and nitro groups. Expected fragmentation would involve the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ), ethylene ( $-\text{C}_2\text{H}_4$ ) via McLafferty rearrangement, and loss of  $\text{NO}_2$ .

## Experimental Protocols

### Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

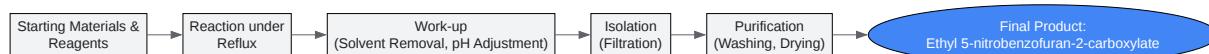
A reported synthesis method involves the cyclization of 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.[\[10\]](#)

Procedure:

- Charge a reaction flask with 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.
- Add 500ml of ethanol and 25ml of triethylamine.
- Heat the mixture under reflux for 8 hours.

- After the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol.
- Add 200ml of water and adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.
- Filter the resulting solid, wash the filter cake with water, and dry under vacuum to obtain **Ethyl 5-nitrobenzofuran-2-carboxylate**.

The following diagram illustrates a general workflow for a chemical synthesis and purification process.



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General workflow for the synthesis of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

## Biological Activity Assays

Benzofuran derivatives have shown potential as both anticancer and antimicrobial agents.[\[11\]](#) [\[12\]](#) Below are generalized protocols for evaluating these activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

- Seed cancer cells in a 96-well plate and incubate for 24 hours.
- Treat the cells with varying concentrations of **Ethyl 5-nitrobenzofuran-2-carboxylate** and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at approximately 570 nm using a microplate reader.
- Calculate the concentration that inhibits 50% of cell growth ( $IC_{50}$ ).

The logical flow of an MTT assay is depicted in the following diagram.

## Preparation

Seed Cancer Cells  
in 96-well plate

Prepare Serial Dilutions  
of Test Compound

Treatment & Incubation

Treat Cells with Compound

Incubate for 48-72 hours

Assay

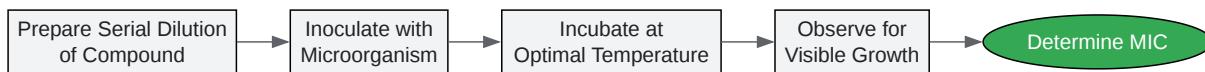
Add MTT Reagent

Solubilize Formazan Crystals

Data Analysis

Read Absorbance  
(570 nm)

Calculate IC<sub>50</sub> Value



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